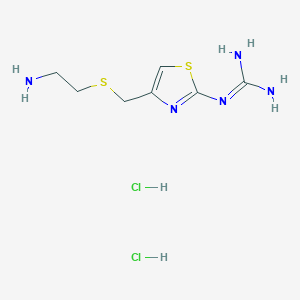
2-(2-Guanidinothiazol-4-ylmethylthio)ethylamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Guanidinothiazol-4-ylmethylthio)ethylamine dihydrochloride is a chemical compound with the molecular formula C6H14Cl2N4S2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a guanidine group and a thiazole ring, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Guanidinothiazol-4-ylmethylthio)ethylamine dihydrochloride typically involves the S-alkylation of 2-guanidinothiazol-4-ylmethanethiol. This process can be carried out by treating the thiol with a suitable alkylating agent under basic conditions. The reaction is usually performed in a solvent such as methanol or chloroform, and the product is purified using column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Guanidinothiazol-4-ylmethylthio)ethylamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The guanidine group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-(2-Guanidinothiazol-4-ylmethylthio)ethylamine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: The compound is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 2-(2-Guanidinothiazol-4-ylmethylthio)ethylamine dihydrochloride involves its interaction with specific molecular targets and pathways. The guanidine group is known to interact with various enzymes and receptors, modulating their activity. The thiazole ring contributes to the compound’s ability to bind to specific sites on proteins and other biomolecules, influencing their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Histamine dihydrochloride: Similar in structure due to the presence of an ethylamine group.
2,2′-Oxydiethylamine dihydrochloride: Shares the ethylamine backbone but differs in functional groups.
Uniqueness
2-(2-Guanidinothiazol-4-ylmethylthio)ethylamine dihydrochloride is unique due to the combination of the guanidine group and the thiazole ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications .
Propriétés
Formule moléculaire |
C7H15Cl2N5S2 |
|---|---|
Poids moléculaire |
304.3 g/mol |
Nom IUPAC |
2-[4-(2-aminoethylsulfanylmethyl)-1,3-thiazol-2-yl]guanidine;dihydrochloride |
InChI |
InChI=1S/C7H13N5S2.2ClH/c8-1-2-13-3-5-4-14-7(11-5)12-6(9)10;;/h4H,1-3,8H2,(H4,9,10,11,12);2*1H |
Clé InChI |
JXNJORJFKUCUSM-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=C(S1)N=C(N)N)CSCCN.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


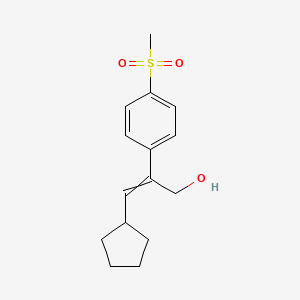
![(Z)-but-2-enedioic acid;N'-[2-[(4-methoxyphenyl)methyl-pyridin-2-ylamino]ethyl]-N'-methylpentane-1,5-diamine](/img/structure/B13864962.png)
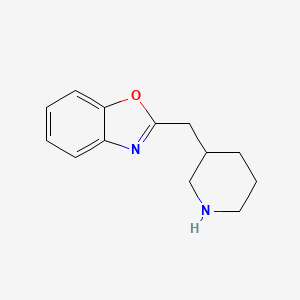
![1-[4-(Bromomethyl)-3-methoxyphenyl]pyridin-2-one](/img/structure/B13864977.png)
![2-[11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]-2-hydroxyacetic acid](/img/structure/B13864979.png)
![1-(3,5-Dihydroxyphenyl)-2-[(1,1-dimethylethyl)(phenylmethyl)amino]ethanone-d9 Hydrobromide](/img/structure/B13864984.png)
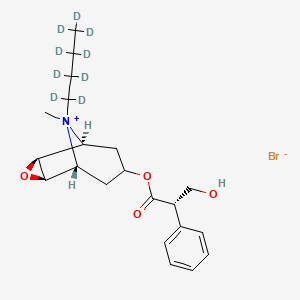
![N-[3-(dimethylamino)propyl]-3-nitrobenzenesulfonamide](/img/structure/B13864999.png)
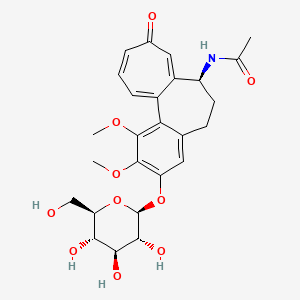
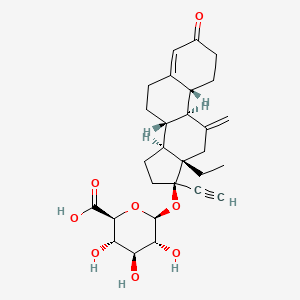
![5'-O-[bis(4-Methoxyphenyl)phenylmethyl]-2'-O-methoxyethyl-N-(2-phenoxyacetyl)adenosine](/img/structure/B13865015.png)



